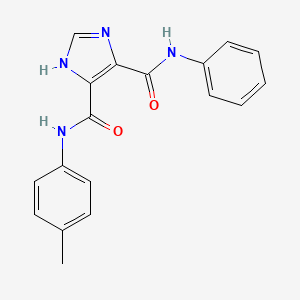

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide, also known as PTID, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains an imidazole ring and two amide groups. PTID has been shown to exhibit promising biological activity and has been the subject of extensive scientific research.

Scientific Research Applications

Corrosion Inhibition in Copper

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide has been studied for its role in corrosion inhibition, particularly for copper. Research shows that imidazole derivatives, including compounds like 1-(p-tolyl)-4-methylimidazole, enhance inhibitory efficiency against copper corrosion in chloride media, especially at higher pH values. This improvement is attributed to the stronger adsorption of neutral imidazole molecules compared to protonated imidazole cations in acidic solutions (Ćurković, Stupnišek-Lisac, & Takenouti, 2010). Further studies confirm the efficiency of such derivatives in corrosion inhibition and explore the thermodynamics of their adsorption on copper surfaces (Gašparac, Martin, & Stupnišek-Lisac, 2000).

Fluorescent Probes for Cu2+ Detection

In the context of fluorescence, novel ESIPT-based fluorescent probes, including those with imidazole derivatives, have been designed for the sensitive and selective detection of Cu2+. These probes demonstrate remarkable properties like excellent water solubility, a wide pH range, and high selectivity to Cu2+. Their ability to image Cu2+ within living cells showcases their potential in biological applications (Huang, Gu, Su, Yin, & Li, 2015).

Applications in Material Science

Imidazole-4,5-dicarboxamides, derivatized with amino acid esters, have been synthesized and characterized for their potential in material science. Their intramolecular hydrogen-bonded conformations make them interesting candidates for various applications (Solinas, Dicesare, & Baures, 2009). Additionally, amide-derived ligands based on imidazole compounds have been used in the synthesis of metal–organic complexes, demonstrating diverse structural features and potential for electrochemical sensing and photocatalytic properties (Wang, Li, Wang, & Zhang, 2021).

properties

IUPAC Name |

5-N-(4-methylphenyl)-4-N-phenyl-1H-imidazole-4,5-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-15(19-11-20-16)17(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAIDEJRQDIPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)

![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)